6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one
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Overview
Description
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a unique combination of benzofuran, furan, and benzoxazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzoxazinone intermediates, followed by their coupling through an esterification reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism of action of 6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
6-({[(2E)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its combination of benzofuran, furan, and benzoxazinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H15NO7 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-[2-[[(2E)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C23H15NO7/c25-18(13-3-6-19-17(8-13)24-22(26)12-30-19)11-29-15-4-5-16-20(9-15)31-21(23(16)27)10-14-2-1-7-28-14/h1-10H,11-12H2,(H,24,26)/b21-10+ |
InChI Key |
ULQITUOIHVUKAC-UFFVCSGVSA-N |
Isomeric SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)/C(=C\C5=CC=CO5)/O4 |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)COC3=CC4=C(C=C3)C(=O)C(=CC5=CC=CO5)O4 |
Origin of Product |
United States |
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